

Roxatidine Hepatic Metabolism Interference: A Quantitative Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Roxatidine

CAS No.: 78273-80-0

Cat. No.: S579432

Get Quote

The table below summarizes key experimental data comparing the inhibitory effects of **roxatidine** and cimetidine on hepatic drug-metabolizing enzymes.

Aspect	Roxatidine	Cimetidine	Experimental Context
Inhibition Constant (Ki) on Mouse Hepatic Enzymes	12 to 100 times weaker than cimetidine (higher Ki values) [1]	Ki values of 0.2-3.49 mM for various hydroxylase/demethylase activities [1]	<i>In vitro</i> study using mouse hepatic microsomes [1]
Interaction with Cytochrome P-450	Reverse type I difference spectra (Ks = 55.6 μ M), indicating low affinity [1]	Type II difference spectra (Ks = 10.4 and 111 μ M), indicating high affinity binding [1]	Spectral binding analysis in mouse hepatic microsomes [1]
Effect on Human Oxidative Metabolism (Urinary 6 β -OHF/17-OHCS Ratio)	No significant change [1]	Decreased by 25-35% [1]	<i>In vivo</i> human study (oral treatment: ROX 150 mg/d vs. CIM 800 mg/d) [1]

Aspect	Roxatidine	Cimetidine	Experimental Context
Interaction with Specific Drugs	No significant interaction with antipyrine, propranolol, diazepam, desmethyldiazepam, or theophylline [2] [3]	Known to inhibit metabolism of drugs like theophylline and warfarin [2] [4]	Various human pharmacokinetic studies [2] [3]

Detailed Experimental Data and Protocols

The conclusions in the comparison table are supported by the following key studies and their methodologies.

In Vitro Inhibition in Hepatic Microsomes [1]

- **Objective:** To compare the direct inhibitory effects of **roxatidine** and cimetidine on cytochrome P-450-mediated metabolism.
- **Methodology:** Mouse liver microsomes were incubated with various substrates (testosterone, aminopyrine, aniline) in the presence of the inhibitors. Enzyme activities (e.g., hydroxylase, demethylase) were measured.
- **Key Data:** The inhibition constant (Ki) for cimetidine ranged from 0.2 to 3.49 mM across the different enzymes. **Roxatidine** had Ki values that were **12 to 100 times higher**, indicating a much weaker inhibitory potency [1].
- **Spectral Analysis:** The study used difference spectroscopy to characterize the drugs' interaction with cytochrome P-450. Cimetidine produced a "type II" spectrum, characteristic of compounds that coordinate directly to the heme iron of the cytochrome, explaining its strong inhibitory effect. In contrast, **roxatidine** produced a "reverse type I" spectrum, suggesting a different and weaker mode of interaction [1].

In Vivo Effect on Human Drug-Metabolizing Capacity [1]

- **Objective:** To assess the impact on overall oxidative drug metabolism in humans.
- **Methodology:** The ratio of **6 β -hydroxycortisol (6 β -OHF) to 17-hydroxycorticosteroids (17-OHCS) in urine** was used as a non-invasive indicator of hepatic CYP enzyme activity. This ratio was

measured in subjects before and during oral administration of either **roxatidine** (150 mg/day) or cimetidine (800 mg/day).

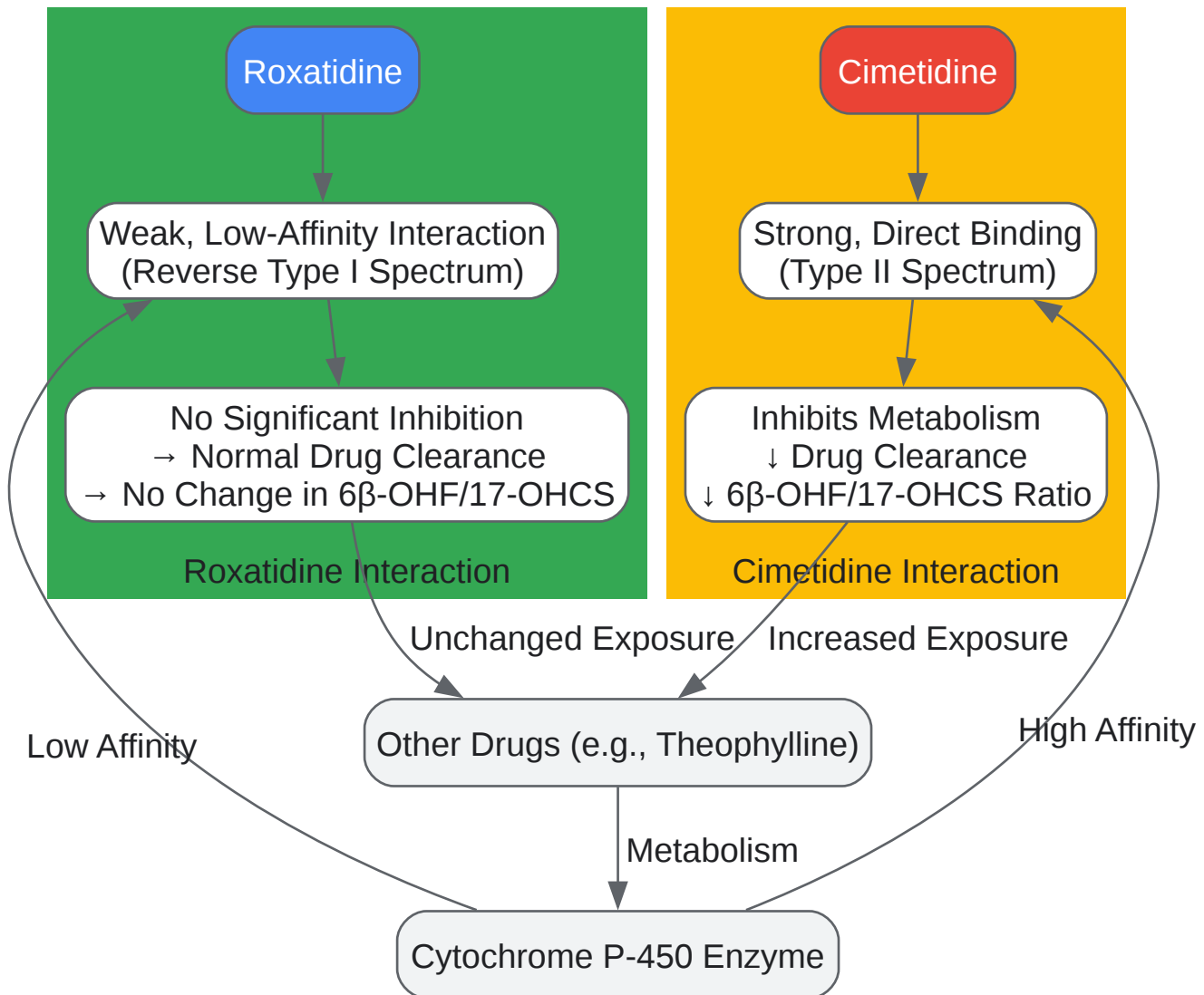
- **Key Data:** Cimetidine treatment **decreased the urinary ratio by 25-35%**, confirming its systemic inhibitory effect. In contrast, **roxatidine did not produce a statistically significant change**, demonstrating a lack of meaningful interference in humans [1].

Clinical Pharmacokinetic Interaction Studies [2] [3]

- **Objective:** To determine if **roxatidine** affects the pharmacokinetics of other commonly used drugs.
- **Methodology:** Clinical trials in healthy volunteers or patients where **roxatidine** was co-administered with drugs like antipyrine (a marker of hepatic metabolic activity), propranolol, diazepam, and theophylline. The pharmacokinetic profiles (e.g., clearance, area under the curve) of these drugs were compared with and without **roxatidine**.
- **Key Data:** Multiple studies concluded that **roxatidine did not modify the clearance or pharmacokinetics** of the co-administered drugs, confirming the lack of clinically significant interactions [2] [3]. A review explicitly states that **roxatidine** "does not interfere with the hepatic metabolism of other drugs" [4].

Mechanistic Insights and Comparative Pathways

The diagrams below illustrate the key mechanistic differences in how **roxatidine** and cimetidine interact with the hepatic drug-metabolizing system.



[Click to download full resolution via product page](#)

Key Conclusion for Drug Development

The collective evidence firmly establishes that **roxatidine acetate has a minimal and clinically insignificant inhibitory effect on hepatic cytochrome P-450 enzymes**. This is a defining advantage over first-generation H₂ receptor antagonists like cimetidine, which are known to cause numerous drug-drug interactions [1] [2] [4]. For researchers and drug development professionals, this profile makes **roxatidine** a compelling candidate in clinical scenarios where polypharmacy is expected and a clean drug-interaction profile is critical.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A comparison of the inhibitory effects of roxatidine acetate... [pubmed.ncbi.nlm.nih.gov]
2. Interaction of roxatidine acetate with antacids, food and ... [pubmed.ncbi.nlm.nih.gov]
3. Pharmacokinetic characteristics of roxatidine [pubmed.ncbi.nlm.nih.gov]
4. Acetate | Drugs Roxatidine [link.springer.com]

To cite this document: Smolecule. [Roxatidine Hepatic Metabolism Interference: A Quantitative Comparison]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b579432#roxatidine-hepatic-metabolism-interference-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com